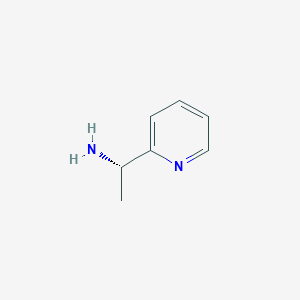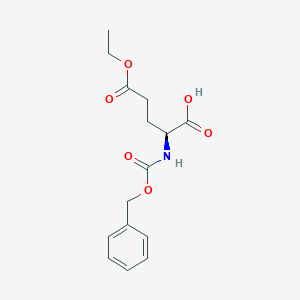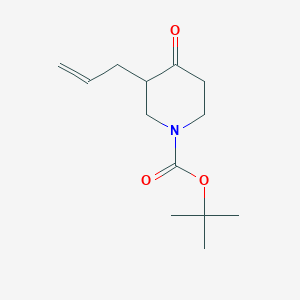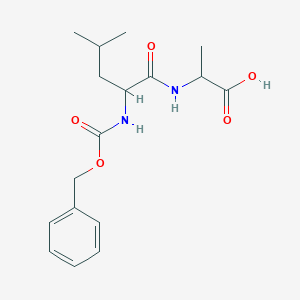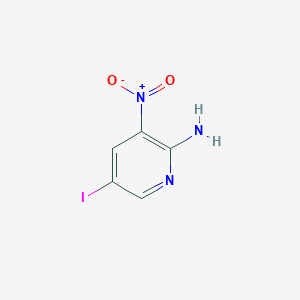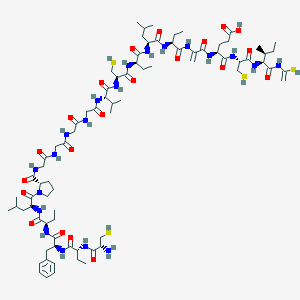
3-Bromo-1H-indazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enantioselective Synthesis Analysis
The synthesis of 3-arylquinazolin-4(3H)-ones, which are structurally related to 3-Bromo-1H-indazol-4-amine, has been achieved through an atroposelective bromination process catalyzed by a tertiary amine-containing β-turn peptide. This method provides high levels of enantioinduction across a broad substrate scope. The process involves the formation of stereoisomerically stable monobromides, which can be further transformed while retaining stereochemical information through reactions such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination .
Molecular Structure Analysis
The molecular structure and the peptide-substrate complex of the catalyst used in the synthesis of 3-arylquinazolin-4(3H)-ones were explored using X-ray crystallography and 2D-NOESY experiments. Density functional theory calculations were also employed to study the rotational barriers of quinazolinone about the chiral anilide axis, which is relevant to understanding the high enantioselectivities observed in the synthesis process .
Chemical Reactions Analysis
The synthesis of 3-Bromo-1H-indazol-4-amine may involve similar chemical reactions to those described in the synthesis of related compounds. For instance, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis could provide insights into potential reactions involving brominated compounds and amines . Additionally, the palladium-catalyzed tandem reaction of o-aminophenols, bromoalkynes, and isocyanides to give 4-amine-benzo[b][1,4]oxazepines suggests a possible route involving migratory insertion of isocyanides into a vinyl-palladium intermediate, which could be analogous to reactions involving 3-Bromo-1H-indazol-4-amine .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-Bromo-1H-indazol-4-amine are not directly reported, the properties of structurally related compounds can provide some insights. For example, the synthesis of fully substituted 1H-1,2,4-triazol-3-amines without the need for metals, ligands, or oxidants indicates that similar compounds can be synthesized under mild and environmentally friendly conditions. The fluorescence and aggregation-induced emission (AIE) properties of these triazol-3-amines suggest potential applications in organic chemistry, medicinal chemistry, and optical materials, which may also be relevant for the study of 3-Bromo-1H-indazol-4-amine .
Antimicrobial Activities Analysis
The antimicrobial activities of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives have been characterized, indicating that brominated compounds can exhibit significant biological activity. These compounds were synthesized by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines and were screened against various bacterial and fungal strains. This suggests that 3-Bromo-1H-indazol-4-amine could also possess antimicrobial properties, which could be explored in further studies .
Aplicaciones Científicas De Investigación
Antitumor Activity
- Scientific Field: Oncology
- Application Summary: 3-Bromo-1H-indazol-4-amine derivatives have been synthesized and evaluated for their inhibitory activities against various human cancer cell lines . These include lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells .
- Methods of Application: The compounds were synthesized using a molecular hybridization strategy and their inhibitory activities were evaluated using a methyl thiazolyl tetrazolium (MTT) colorimetric assay .
- Results: Among the synthesized compounds, compound 6o exhibited a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM . This compound showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) . It was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
HIV-1 Infections Treatment
- Scientific Field: Virology
- Application Summary: 7-Bromo-4-chloro-1H-indazol-3-amine, a derivative of 3-Bromo-1H-indazol-4-amine, is used in the synthesis of Lenacapavir . Lenacapavir is a potent capsid inhibitor used for the treatment of HIV-1 infections .
Anti-Inflammatory Activity
- Scientific Field: Pharmacology
- Application Summary: Indazole derivatives, including 3-Bromo-1H-indazol-4-amine, have been found to possess anti-inflammatory properties . These compounds can potentially be used in the treatment of conditions characterized by inflammation, such as arthritis, asthma, and inflammatory bowel disease .
Anti-Bacterial Activity
- Scientific Field: Microbiology
- Application Summary: Indazole derivatives, including 3-Bromo-1H-indazol-4-amine, have demonstrated antibacterial activity . These compounds could potentially be used in the development of new antibiotics to combat bacterial infections .
Anti-Hypertensive Activity
- Scientific Field: Pharmacology
- Application Summary: Indazole-containing compounds, including 3-Bromo-1H-indazol-4-amine, have been found to possess anti-hypertensive properties . These compounds can potentially be used in the treatment of conditions characterized by high blood pressure .
Anti-Diabetic Activity
Direcciones Futuras
Indazole-containing derivatives, including 3-Bromo-1H-indazol-4-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing these compounds with better biological activities . For example, a novel series of 1H-indazol-3-amine scaffold derivatives have been designed and synthesized to develop potent FGFR inhibitors .
Propiedades
IUPAC Name |
3-bromo-2H-indazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMVLRQMJKZIPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646252 |
Source


|
| Record name | 3-Bromo-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-indazol-4-amine | |
CAS RN |
885521-25-5 |
Source


|
| Record name | 3-Bromo-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

